molecular formula C22H18N2O4 B11106369 2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate

2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate

Cat. No.: B11106369
M. Wt: 374.4 g/mol
InChI Key: PEVINYBPNINNRC-HZHRSRAPSA-N
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Description

2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate typically involves a condensation reaction between an aromatic aldehyde and an aromatic amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenylformamide derivatives.

    Reduction: Formation of phenylamine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of sensors and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The Schiff base structure allows for the formation of hydrogen bonds and other non-covalent interactions, facilitating its binding to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol: Another Schiff base with similar structural properties.

    2-[(E)-[(4-Hydroxyphenyl)imino]methyl]phenol: Known for its optical and electrochemical properties.

    2-[(E)-[(3-Methoxyphenyl)imino]methyl]phenol: Exhibits similar reactivity and applications.

Uniqueness

2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[2-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O4/c1-27-19-13-11-17(12-14-19)22(26)28-20-10-6-5-9-18(20)15-23-24-21(25)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,25)/b23-15+

InChI Key

PEVINYBPNINNRC-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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